beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a white crystalline solid known for its versatility in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is favored due to its mild reaction conditions and high yields .
Industrial Production Methods: In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly used .
Chemical Reactions Analysis
Types of Reactions: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a chiral source in medicinal chemistry.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Beta-Methyl-DL-phenylalanine Hydrochloride: This compound has a similar structure but differs in the presence of a methyl group.
L-Phenylalanine Methyl Ester Hydrochloride: This compound is a stereoisomer and has different stereochemistry.
Uniqueness: Beta-Oxo-DL-phenylalanine Methyl Ester Hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 2-amino-3-oxo-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h2-6,8H,11H2,1H3;1H |
InChI Key |
RKYMFPGHEJNRRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.